molecular formula C11H13N3 B14216861 Benzonitrile, 2-[(1,1-dimethylethyl)azo]- CAS No. 832077-11-9

Benzonitrile, 2-[(1,1-dimethylethyl)azo]-

Cat. No.: B14216861
CAS No.: 832077-11-9
M. Wt: 187.24 g/mol
InChI Key: KFLIXWGEERCSGI-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[(1,1-dimethylethyl)azo]- is an organic compound with the molecular formula C11H13N3 It is a derivative of benzonitrile, where the hydrogen atom on the benzene ring is replaced by a 2-[(1,1-dimethylethyl)azo] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[(1,1-dimethylethyl)azo]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with tert-butyl azide under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of benzonitrile, 2-[(1,1-dimethylethyl)azo]- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[(1,1-dimethylethyl)azo]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the azo group to an amine group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions where the azo group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzonitrile compounds.

Scientific Research Applications

Benzonitrile, 2-[(1,1-dimethylethyl)azo]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 2-[(1,1-dimethylethyl)azo]- involves its interaction with specific molecular targets and pathways. The azo group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological processes, making the compound of interest for further study in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 2-[(1,1-dimethylethyl)thio]azo]
  • Benzonitrile, 2-[(1,1-dimethylethyl)amino]azo]

Uniqueness

Benzonitrile, 2-[(1,1-dimethylethyl)azo]- is unique due to its specific azo group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

832077-11-9

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(tert-butyldiazenyl)benzonitrile

InChI

InChI=1S/C11H13N3/c1-11(2,3)14-13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3

InChI Key

KFLIXWGEERCSGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=CC=CC=C1C#N

Origin of Product

United States

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